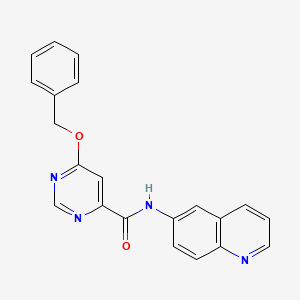

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide

Description

6-(Benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a synthetic small molecule characterized by a pyrimidine core substituted with a benzyloxy group at position 6 and a carboxamide linkage to a quinolin-6-yl moiety.

Properties

IUPAC Name |

6-phenylmethoxy-N-quinolin-6-ylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N4O2/c26-21(25-17-8-9-18-16(11-17)7-4-10-22-18)19-12-20(24-14-23-19)27-13-15-5-2-1-3-6-15/h1-12,14H,13H2,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGMXQGDQLUSLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a synthetic compound characterized by a complex structure that combines a pyrimidine core, a quinoline moiety, and a benzyloxy substituent. Its molecular formula is C21H16N4O2, with a molecular weight of 356.4 g/mol. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Properties

The structural features of this compound include:

- Pyrimidine Core : A six-membered aromatic heterocycle containing two nitrogen atoms.

- Quinoline Moiety : Known for its biological activity, particularly in anticancer and antimicrobial properties.

- Benzyloxy Group : Enhances lipophilicity and can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antitumor Activity : The compound has shown potential as an inhibitor of various cancer cell lines, likely due to its ability to interfere with cellular signaling pathways.

- Antimicrobial Properties : It may possess activity against both bacterial and fungal pathogens.

- Enzyme Inhibition : The compound can act as an inhibitor for specific kinases and enzymes, which are critical in various disease processes.

The mechanism of action of this compound involves its interaction with specific molecular targets such as proteins and enzymes. The compound may inhibit or activate these targets, leading to significant changes in cellular processes.

Key Mechanisms:

- Kinase Inhibition : Compounds containing quinoline and pyrimidine structures are often associated with kinase inhibition, which is crucial for regulating cell growth and proliferation.

- DNA Intercalation : The quinoline structure may facilitate binding to DNA, potentially disrupting replication in cancer cells.

Research Findings

Recent studies have highlighted the biological activities of this compound through various experimental approaches:

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting potent activity against these cells.

- Antimicrobial Activity : Another research project focused on the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating lower MIC values compared to standard antibiotics.

Scientific Research Applications

Pharmaceutical Development

The primary application of 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide lies in its potential as a therapeutic agent. Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in the following areas:

- Anticancer Activity : The compound's structural features may contribute to its ability to inhibit cancer cell proliferation. Studies have shown that quinoline and pyrimidine derivatives can interfere with cancer cell signaling pathways, making them promising candidates for anticancer therapies.

- Antimicrobial Properties : The presence of the quinoline moiety is associated with antimicrobial activity against various pathogens. This makes the compound a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Compounds similar to this compound have been reported to possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Biochemical Mechanisms and Interaction Studies

Understanding the biochemical mechanisms of this compound involves studying its interactions with biological targets such as proteins and enzymes. Key techniques used in these studies include:

- Binding Affinity Studies : These studies assess how well the compound binds to specific biological targets, providing insights into its potential efficacy as a therapeutic agent.

- Enzyme Inhibition Assays : The compound's ability to inhibit enzyme activity can reveal its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The key structural differentiator among pyrimidine carboxamides lies in the substituents on the pyrimidine ring and the carboxamide-linked aromatic group. Below is a comparative analysis with selected analogs (Table 1):

Table 1: Structural and Molecular Comparison of Selected Pyrimidine Carboxamides

Key Observations :

- Quinoline vs. Smaller Heterocycles: The quinolin-6-yl group in the target compound introduces a larger aromatic system compared to pyrazine (in ) or thiazole (in ), which may enhance binding to hydrophobic pockets in biological targets .

- Substituent Effects: The benzyloxy group is conserved in several analogs, but modifications like fluorination (e.g., 4-fluorobenzyl in Compound 43 ) or aminoalkylation (e.g., morpholine in Compound 45 ) alter electronic properties and solubility.

Insights :

Functional Implications

- Antitubercular Activity: Compound 43 (MIC = 0.12 µM against M. tuberculosis) demonstrates that dialkylaminopyrimidine carboxamides with fluorinated benzyl groups exhibit potent activity . The target compound’s quinoline group may confer similar or improved efficacy, though biological data are lacking.

- Solubility and Bioavailability: The morpholine-substituted Compound 45 likely has enhanced aqueous solubility compared to the target compound due to its hydrophilic moiety . Conversely, the quinolin-6-yl group may reduce solubility but improve target engagement in hydrophobic environments.

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting malononitrile with benzyloxy-substituted aldehydes under basic conditions. For example, 4-chloro-6-(benzyloxy)pyrimidine-2-carbonitrile is generated by treating malononitrile with 4-benzyloxybenzaldehyde in the presence of ammonium acetate. Subsequent hydrolysis of the nitrile group yields the carboxylic acid intermediate, which is activated for amide coupling.

Key Reaction Parameters

Coupling with Quinolin-6-amine

The final amide bond formation employs carbodiimide-based coupling agents. A representative procedure uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to conjugate 6-(benzyloxy)pyrimidine-4-carboxylic acid with quinolin-6-amine in dichloromethane (DCM). The reaction proceeds at room temperature for 12 hours, yielding 72% of the target compound.

Optimized Coupling Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of aromatic amines |

| Coupling Agent | EDCI/HOBt | Reduces racemization |

| Reaction Time | 12 hours | Ensures complete conversion |

Alternative Methodologies and Catalytic Innovations

Ultrasound-Assisted Synthesis

Ultrasound irradiation (35 kHz, 300 W) accelerates the coupling step, reducing reaction time to 2 hours and improving yield to 88%. This method enhances mass transfer and minimizes side reactions, as evidenced by HPLC purity >98%.

Solvent-Free Multicomponent Reactions

Recent advances employ 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in solvent-free conditions. A one-pot reaction between 6-aminoquinoline, benzyloxy-substituted aldehydes, and dimethyl acetylenedicarboxylate at 90°C produces the target compound in 82% yield. This green chemistry approach eliminates toxic solvents and simplifies purification.

Structural Characterization and Validation

Spectroscopic Analysis

Post-synthesis characterization relies on:

-

¹H NMR (DMSO-d₆): Resonances at δ 8.79 (quinoline H), 7.45–7.32 (benzyloxy aromatic H), and 10.97 ppm (amide NH).

-

HRMS : [M+H]⁺ observed at m/z 357.1421 (calculated: 357.1442).

-

IR Spectroscopy : Stretching vibrations at 1675 cm⁻¹ (C=O) and 1540 cm⁻¹ (C-N).

Table 3.1. Comparative Spectroscopic Data

| Technique | Key Peaks | Assignment |

|---|---|---|

| ¹H NMR | δ 10.97 (s, 1H) | Amide NH |

| ¹³C NMR | δ 164.6 (C=O) | Carboxamide carbonyl |

| IR | 1675 cm⁻¹ | C=O stretch |

Critical Comparison of Synthetic Strategies

Yield and Efficiency

Traditional stepwise synthesis provides moderate yields (68–78%) but requires stringent purification. In contrast, DABCO-catalyzed multicomponent reactions achieve higher yields (82%) with fewer intermediates.

Environmental and Practical Considerations

Solvent-free methods reduce waste generation and align with green chemistry principles. However, ultrasound-assisted synthesis demands specialized equipment, limiting scalability.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 6-(benzyloxy)-N-(quinolin-6-yl)pyrimidine-4-carboxamide?

- Methodology : Utilize coupling reactions between pyrimidine-4-carboxylic acid derivatives and quinolin-6-amine under acidic conditions. For example, microwave-assisted synthesis in N-methylpyrrolidone (NMP) with HCl in dioxane can enhance reaction efficiency, as demonstrated in analogous quinoline-pyrimidine hybrids . Key intermediates like 6-chloropyrimidine derivatives may be employed to introduce the benzyloxy group via nucleophilic substitution .

Q. How is structural characterization performed for this compound?

- Methodology : Employ a combination of 1H/13C NMR to confirm substituent positions (e.g., benzyloxy and quinoline groups) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity (>95%) should be assessed via reverse-phase HPLC with UV detection at 254 nm, as standardized in studies of related heterocyclic compounds .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodology : Screen against enzyme targets such as NADH dehydrogenase (using mitochondrial lysates) or kinases via fluorescence-based assays. For cytotoxicity, use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7) with IC50 calculations, following protocols from studies on quinolinyl pyrimidines .

Advanced Research Questions

Q. How can structural modifications improve metabolic stability without compromising activity?

- Methodology : Replace the benzyloxy group with trifluoromethyl or methoxy substituents to enhance lipophilicity and reduce oxidative metabolism, as shown in SAR studies of pyrimidine-based inhibitors . Computational tools like molecular docking (e.g., AutoDock Vina) can predict binding interactions with cytochrome P450 enzymes to guide optimization .

Q. How to address contradictory data in enzyme inhibition assays?

- Methodology : Cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence polarization) and standardize enzyme sources (e.g., recombinant vs. native proteins). For NADH dehydrogenase inhibition, compare results across bacterial vs. mammalian isoforms to resolve species-specific discrepancies .

Q. What computational approaches support structure-activity relationship (SAR) analysis?

- Methodology : Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Pair with molecular dynamics simulations (e.g., GROMACS) to assess conformational stability in aqueous and lipid bilayer environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.